molecular formula C18H22O3 B13863626 16-Keto 17Beta-Estradiol-d5 (Major)

16-Keto 17Beta-Estradiol-d5 (Major)

Cat. No.: B13863626
M. Wt: 291.4 g/mol
InChI Key: KJDGFQJCHFJTRH-JBHBYLILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Keto 17Beta-Estradiol-d5 (Major): is a deuterium-labeled derivative of 16-Keto 17Beta-Estradiol. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for precise tracking and quantification during various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Keto 17Beta-Estradiol-d5 involves the deuteration of 16-Keto 17Beta-Estradiol. This process typically includes the exchange of hydrogen atoms with deuterium atoms under specific reaction conditions. The deuteration can be achieved using deuterium gas or deuterated solvents in the presence of a catalyst .

Industrial Production Methods: Industrial production of 16-Keto 17Beta-Estradiol-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions: 16-Keto 17Beta-Estradiol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce hydroxylated compounds .

Scientific Research Applications

16-Keto 17Beta-Estradiol-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 16-Keto 17Beta-Estradiol-d5 involves its interaction with various molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its pharmacokinetics and metabolism. The compound’s effects are mediated through its interaction with estrogen receptors and other related pathways .

Comparison with Similar Compounds

Uniqueness: 16-Keto 17Beta-Estradiol-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development .

Properties

Molecular Formula

C18H22O3

Molecular Weight

291.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-2,4,6,6,9-pentadeuterio-3,17-dihydroxy-13-methyl-8,11,12,14,15,17-hexahydro-7H-cyclopenta[a]phenanthren-16-one

InChI

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1/i2D2,3D,8D,13D

InChI Key

KJDGFQJCHFJTRH-JBHBYLILSA-N

Isomeric SMILES

[2H]C1=CC2=C(C(=C1O)[2H])C(C[C@@H]3[C@@]2(CC[C@]4([C@H]3CC(=O)[C@@H]4O)C)[2H])([2H])[2H]

Canonical SMILES

CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.